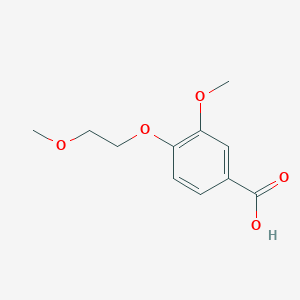

3-Methoxy-4-(2-methoxyethoxy)benzoic acid

Description

Contextualizing Aromatic Carboxylic Acids and Benzoic Acid Derivatives in Organic Chemistry

Aromatic carboxylic acids are a fundamental class of organic compounds characterized by a carboxyl group (-COOH) directly attached to an aromatic ring. numberanalytics.com The simplest example of this class is benzoic acid (C6H5COOH). wikipedia.org These compounds are of great importance in organic chemistry, serving as key intermediates in the synthesis of a wide array of more complex molecules. numberanalytics.comnumberanalytics.com Their acidic nature, a consequence of the resonance stabilization of the carboxylate anion, is a defining characteristic.

Benzoic acid and its derivatives are ubiquitous, with applications spanning from food preservation to the synthesis of pharmaceuticals and dyes. ontosight.aiannexechem.comnih.gov The reactivity of the aromatic ring and the carboxyl group can be fine-tuned by the introduction of various substituents, leading to a diverse range of chemical properties and applications. libretexts.org For instance, the presence of electron-donating or electron-withdrawing groups on the aromatic ring can significantly influence the acidity of the carboxylic acid and the regioselectivity of further electrophilic substitution reactions. libretexts.orgnih.gov

Table 1: General Properties and Applications of Aromatic Carboxylic Acids

| Property | Description | Representative Applications |

| Acidity | Generally stronger acids than their aliphatic counterparts due to resonance stabilization of the conjugate base. | pH regulators, synthesis of salts and esters. |

| Reactivity of Carboxyl Group | Undergo esterification, amidation, reduction, and decarboxylation reactions. | Precursors for esters, amides, alcohols, and arenes. |

| Reactivity of Aromatic Ring | The carboxyl group is a deactivating, meta-directing substituent in electrophilic aromatic substitution. | Synthesis of substituted aromatic compounds. |

| Physical State | Typically crystalline solids at room temperature. | Used in solid-state chemical synthesis. |

The Significance of the 2-Methoxyethoxy Moiety in Substituted Aromatic Systems

The 2-methoxyethoxy group, -OCH2CH2OCH3, is a flexible ether linkage that can significantly modify the properties of an aromatic system. The incorporation of this moiety can enhance solubility in both polar and non-polar solvents. ontosight.ai This is attributed to the presence of ether oxygen atoms which can act as hydrogen bond acceptors, and the alkyl chain which contributes to lipophilicity.

In the context of medicinal chemistry, the introduction of a 2-methoxyethoxy group can improve pharmacokinetic properties. The flexibility of the ether chain can allow for better interaction with biological targets. researchgate.net Furthermore, the methoxy (B1213986) group is a common feature in many natural products and approved drugs, where it can influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov

Table 2: Influence of the 2-Methoxyethoxy Group on Molecular Properties

| Property Influenced | Effect of 2-Methoxyethoxy Moiety |

| Solubility | Increases solubility in a range of solvents. |

| Lipophilicity | Can be tuned by the length of the alkoxy chain. |

| Conformational Flexibility | Introduces rotational freedom, which can be advantageous for binding to biological targets. |

| Metabolic Stability | Ether linkages can be susceptible to metabolic cleavage, which can be a consideration in drug design. |

Research Trajectories for Substituted Benzoic Acid Architectures

The field of substituted benzoic acid research is continually evolving, with several key trajectories guiding current investigations. A major focus is the synthesis of novel derivatives with tailored electronic and steric properties for applications in medicinal chemistry. Researchers are exploring how different substitution patterns on the benzoic acid ring can lead to compounds with enhanced biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties. ontosight.ai

Another significant area of research is the use of substituted benzoic acids as building blocks in supramolecular chemistry and materials science. The ability of the carboxylic acid group to form strong hydrogen bonds makes these molecules excellent candidates for the construction of well-defined molecular assemblies, such as liquid crystals and metal-organic frameworks (MOFs). The nature and position of the substituents on the aromatic ring play a crucial role in directing the self-assembly process and determining the properties of the resulting materials.

Furthermore, there is ongoing interest in developing new synthetic methodologies for the selective functionalization of benzoic acid derivatives. researchgate.net This includes the development of more efficient and environmentally friendly catalytic methods for C-H activation and cross-coupling reactions, which allow for the precise introduction of a wide range of functional groups onto the aromatic ring. These advancements are critical for expanding the chemical space of accessible substituted benzoic acids and enabling the synthesis of increasingly complex and functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-(2-methoxyethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-14-5-6-16-9-4-3-8(11(12)13)7-10(9)15-2/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEPOOMJVNBVIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxy 4 2 Methoxyethoxy Benzoic Acid and Analogs

Strategies for Constructing the Benzoic Acid Core

The formation of the benzoic acid moiety is a critical step in the synthesis of the target compound and its analogs. Several precursors and reaction types can be employed to achieve this structural feature.

A common and efficient starting point for the synthesis of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid is the derivatization of 3-Methoxy-4-hydroxybenzoic acid, also known as vanillic acid. nih.govnih.gov This commercially available precursor possesses the desired arrangement of the methoxy (B1213986) and hydroxyl groups on the benzene (B151609) ring.

The synthesis often commences with the protection of the carboxylic acid group, typically through esterification. nih.govmdpi.com For instance, reacting 3-Methoxy-4-hydroxybenzoic acid with methanol (B129727) in the presence of an acid catalyst like thionyl chloride yields methyl 4-hydroxy-3-methoxybenzoate. mdpi.com This esterification step serves a dual purpose: it protects the carboxylic acid from undesired side reactions and enhances the solubility of the intermediate in organic solvents, facilitating subsequent reactions.

| Starting Material | Reagent | Product | Reference |

| 3-Methoxy-4-hydroxybenzoic acid | Methanol, Thionyl chloride | Methyl 4-hydroxy-3-methoxybenzoate | mdpi.com |

This derivatization strategy provides a robust foundation for the subsequent introduction of the 2-methoxyethoxy side chain.

An alternative approach involves starting from 3,4-dimethoxybenzoic acid, also known as veratric acid. google.com This precursor already contains two methoxy groups at the desired positions. The synthesis of the target compound would then require selective demethylation of the hydroxyl group at the 4-position, followed by the introduction of the 2-methoxyethoxy side chain. While this approach is feasible, the selective demethylation step can sometimes be challenging and may require specific reagents and carefully controlled reaction conditions to avoid demethylation of the methoxy group at the 3-position.

Many synthetic routes for this compound proceed through an ester intermediate. The final step in these pathways is the hydrolysis of the ester to liberate the free carboxylic acid. This hydrolysis can be carried out under either acidic or basic conditions. libretexts.org

Basic Hydrolysis (Saponification): This is a widely used method where the ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uklibretexts.org The reaction is typically irreversible and results in the formation of the carboxylate salt. libretexts.orgchemguide.co.uk Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the desired carboxylic acid. libretexts.org This method is often preferred due to its high yields and the ease of separating the product from the alcohol byproduct. chemguide.co.uk

Acidic Hydrolysis: Alternatively, the ester can be hydrolyzed by heating it with a large excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orglibretexts.org This reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uklibretexts.org

| Reaction Type | Reagents | Key Features | Reference |

| Basic Hydrolysis | Aqueous NaOH or KOH, followed by acid workup | Irreversible, high yield | chemguide.co.uklibretexts.org |

| Acidic Hydrolysis | Excess water, strong acid catalyst (e.g., H₂SO₄) | Reversible | libretexts.orglibretexts.org |

The Grignard reaction provides a powerful method for the formation of carbon-carbon bonds and can be adapted for the synthesis of benzoic acids. gmu.edu This approach would involve the preparation of a Grignard reagent from a suitable aryl halide precursor, followed by its reaction with carbon dioxide. google.com

For the synthesis of this compound, this would entail the formation of a Grignard reagent from an aryl halide such as 1-bromo-3-methoxy-4-(2-methoxyethoxy)benzene. The reaction of this Grignard reagent with solid carbon dioxide (dry ice) or by bubbling gaseous carbon dioxide through the reaction mixture would yield a magnesium carboxylate salt. google.com Subsequent hydrolysis of this salt with an aqueous acid would then produce the final benzoic acid product. gmu.edu

It is crucial to perform Grignard reactions under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. mnstate.edu

Introduction of the 2-Methoxyethoxy Side Chain

The incorporation of the 2-methoxyethoxy group is a key step in the synthesis of the target molecule. This is typically achieved through an alkylation reaction.

The most direct method for introducing the 2-methoxyethoxy side chain onto the phenolic oxygen of a precursor like methyl 4-hydroxy-3-methoxybenzoate is through a Williamson ether synthesis. This involves the alkylation of the phenoxide ion with a suitable alkylating agent.

In this specific case, 2-bromoethyl methyl ether is a commonly employed alkylating agent. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). nih.govmdpi.com The base deprotonates the hydroxyl group to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of 2-bromoethyl methyl ether, displacing the bromide ion and forming the desired ether linkage.

| Precursor | Alkylating Agent | Base/Solvent | Product | Reference |

| Methyl 4-hydroxy-3-methoxybenzoate | 2-Bromoethyl methyl ether | K₂CO₃ / DMF | Methyl 3-methoxy-4-(2-methoxyethoxy)benzoate | nih.govmdpi.com |

This alkylation step is generally efficient and provides a high yield of the ether product, which can then be hydrolyzed to the final benzoic acid as described in section 2.1.3.

Etherification Strategies on Hydroxy-Substituted Benzoic Acids

A primary and direct route to synthesizing alkoxy-substituted benzoic acids, such as the target compound, is through the etherification of a corresponding hydroxy-substituted precursor. This strategy, a variation of the Williamson ether synthesis, is widely employed due to its reliability and the commercial availability of various phenolic starting materials.

The synthesis of related compounds often starts from precursors like 3-methoxy-4-hydroxybenzoic acid (vanillic acid) or 3,4-dihydroxybenzoic acid (protocatechuic acid). mdpi.comnih.govmdpi.com The phenolic hydroxyl group is deprotonated with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkylating agent.

In a synthetic route for a complex molecule, 3,4-dihydroxybenzoic acid was O-alkylated using 1-chloro-2-methoxyethane in the presence of potassium carbonate and tetrabutylammonium (B224687) iodide in dimethylformamide (DMF). nih.gov This reaction effectively installs the desired methoxyethoxy side chains onto the aromatic ring. nih.gov Similarly, a process starting with 3-methoxy-4-hydroxybenzoic acid involves an alkylation step to introduce a side chain at the 4-position hydroxyl group. mdpi.comnih.gov

Common bases used in these etherification reactions include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while the choice of solvent is typically a polar aprotic solvent like DMF or acetonitrile (B52724) to facilitate the reaction. nih.govresearchgate.net

| Starting Material | Alkylating Agent | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| 3,4-Dihydroxybenzoic acid | 1-chloro-2-methoxyethane | K₂CO₃, (n-Bu)₄NI, DMF, 85 °C | 3,4-bis(2-methoxyethoxy)benzoic acid | nih.gov |

| Methyl 4-hydroxy-3-methoxybenzoate | 1-bromo-3-chloropropane | K₂CO₃, DMF, 70 °C | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | mdpi.com |

| Amide of 2-phenoxybenzoic acid | TsOCH₂CH₂OTs | NaH, DMF, Room Temp | N-substituted 2-(2-(tosyloxy)ethoxy)benzamide | researchgate.net |

Targeted Modifications and Functional Group Interconversions

Beyond direct etherification, the synthesis of this compound and its analogs can be achieved through various functional group interconversions. These methods allow for the construction of the target molecule from precursors that may not initially contain the benzoic acid moiety or the correct alkoxy substitution pattern.

Carboxylation Reactions for Aromatic Precursors

Carboxylation reactions provide a powerful method for synthesizing benzoic acids by introducing a carboxyl group directly onto an aromatic ring. This is particularly useful when the corresponding substituted benzene precursor is more accessible than the benzoic acid itself.

One significant method is the direct carboxylation of arenes with carbon dioxide (CO₂), often facilitated by a strong Lewis acid catalyst. semanticscholar.orgresearchgate.net For instance, benzene can be carboxylated with CO₂ in the presence of aluminum chloride (AlCl₃) to yield benzoic acid. semanticscholar.org This electrophilic aromatic substitution reaction involves the activation of CO₂ by the Lewis acid, forming a potent electrophilic species that attacks the electron-rich aromatic ring. semanticscholar.org The reaction can be promoted by the combined use of catalysts, such as AlBr₃ and an organosilane like R₃SiCl. researchgate.net

Another classic approach involves the formation of an organometallic reagent, such as a Grignard reagent, from an aryl halide. This nucleophilic intermediate is then reacted with carbon dioxide (often in the form of dry ice) followed by an acidic workup to produce the corresponding benzoic acid. youtube.com This method is versatile and can be applied to a wide range of substituted aromatic precursors.

Furthermore, alkylbenzenes can be oxidized to form benzoic acids. youtube.comsavemyexams.com For example, toluene (B28343) or other alkyl-substituted benzenes can be treated with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under heating to convert the alkyl side chain into a carboxylic acid group. youtube.comsavemyexams.com

Transformations from Nitrile and Amide Intermediates

A well-established route to benzoic acids involves the hydrolysis of benzonitrile (B105546) or benzamide (B126) intermediates. This two-step transformation provides a reliable method for introducing the carboxylic acid function. doubtnut.com Benzonitriles can be readily prepared via methods such as the Sandmeyer reaction from anilines.

The hydrolysis of a nitrile group (–CN) to a carboxylic acid (–COOH) typically proceeds under either acidic or basic conditions. askfilo.cominfinitylearn.comtardigrade.in The reaction involves the initial hydration of the nitrile to form an amide intermediate (e.g., benzamide), which is then further hydrolyzed to the carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). doubtnut.comaskfilo.comoup.com

| Starting Material | Conditions | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Benzonitrile | Acidic (H⁺, H₂O) | Benzamide | Benzoic acid | doubtnut.com |

| Benzonitrile | Basic (OH⁻, H₂O, then H⁺ workup) | Benzamide | Benzoic acid | askfilo.com |

| para-substituted benzonitriles | Buffered distilled water, elevated temperature | Benzamide derivatives | Benzoic acid derivatives | oup.com |

Alkaline hydrolysis is often preferred for its efficiency, while acid-catalyzed hydrolysis is also effective. oup.com The choice of conditions can depend on the presence of other functional groups in the molecule that might be sensitive to acid or base.

Diazotization Reactions for Hydroxy or Alkoxy Substitution

Diazotization reactions offer a versatile pathway for introducing hydroxyl or alkoxy groups onto an aromatic ring, which can then serve as precursors for compounds like this compound. This process begins with the conversion of a primary aromatic amine (aniline derivative) into a diazonium salt.

The reaction is typically carried out by treating the aniline (B41778) with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid or sulfuric acid, at low temperatures (0–5 °C). chemicalnote.comyoutube.com The resulting diazonium salt (Ar-N₂⁺) is a highly useful intermediate. organic-chemistry.org

To introduce a hydroxyl group, the aqueous solution of the diazonium salt is gently warmed. This causes the loss of nitrogen gas (N₂) and the substitution of the diazonium group by a hydroxyl group, forming a phenol (B47542). researchgate.net This phenol can subsequently be alkylated via etherification strategies as described previously.

While less common, it is also possible to introduce an alkoxy group directly by carrying out the decomposition of the diazonium salt in the corresponding alcohol. This reaction can lead to the formation of an aryl ether, although it may compete with other side reactions.

Considerations for Fluorination and Halogenation in Related Analogs

The synthesis of halogenated analogs of benzoic acid involves electrophilic aromatic substitution, a fundamental reaction for aromatic compounds. wikipedia.orgmasterorganicchemistry.com The introduction of halogens such as fluorine, chlorine, or bromine can significantly alter the electronic and physical properties of the molecule.

When halogenating a substituted benzoic acid, the regiochemical outcome is dictated by the directing effects of the substituents already present on the ring. The carboxylic acid group (–COOH) is an electron-withdrawing group and acts as a meta-director. youtube.com Conversely, alkoxy groups (–OR) are electron-donating and are ortho, para-directors. In a molecule with both types of groups, their combined influence will determine the position of halogenation.

Standard conditions for bromination involve treating the aromatic compound with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). youtube.com Chlorination is achieved similarly with chlorine (Cl₂) and a catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com Iodination often requires an oxidizing agent, such as nitric acid or a mixture of iodine and potassium iodate (B108269) in sulfuric acid, to generate a more potent electrophilic iodine species. wikipedia.org

Fluorination is more challenging due to the high reactivity of elemental fluorine. Indirect methods are often preferred, such as the Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt. wikipedia.org

Chemical Reactivity and Derivatization Studies of 3 Methoxy 4 2 Methoxyethoxy Benzoic Acid

Esterification Reactions and Ester Derivative Synthesis

The carboxylic acid moiety of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid is readily converted into esters, a fundamental transformation for modifying the compound's polarity and pharmacokinetic profile.

One of the most common methods is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comresearchgate.net The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the formation of the ester product. masterorganicchemistry.com

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive intermediate. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into an acyl chloride. This highly electrophilic intermediate then reacts rapidly with an alcohol to yield the corresponding ester. This method was employed in the synthesis of a related compound, methyl 4-hydroxy-3-methoxybenzoate, from 3-methoxy-4-hydroxybenzoic acid using thionyl chloride in methanol (B129727). mdpi.comnih.gov Other activating agents, such as carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst like 4-(dimethylamino)pyridine (DMAP), can also facilitate ester formation by activating the carboxyl group for nucleophilic attack by an alcohol. nih.gov

Table 1: Common Esterification Methods

| Method | Reagents | Conditions | Description |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux | Equilibrium reaction driven by excess alcohol. masterorganicchemistry.com |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, then Alcohol | Room Temperature or Mild Heat | Two-step process via a highly reactive acyl chloride intermediate. mdpi.com |

| Carbodiimide Coupling | Alcohol, DCC, DMAP | Room Temperature | Mild conditions suitable for sensitive substrates. nih.gov |

Amidation and Hydrazide Formation

Amide derivatives of this compound can be synthesized through the direct condensation of the carboxylic acid with primary or secondary amines. This transformation typically requires coupling agents to activate the carboxyl group. Reagents such as titanium tetrachloride (TiCl₄) have been shown to mediate the direct condensation of benzoic acids and amines to form amides in good yields. nih.gov Other common coupling systems include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) reagents (e.g., PPh₃/I₂). rsc.org These methods facilitate the formation of an amide bond by converting the carboxylic acid's hydroxyl group into a better leaving group. nih.govnih.gov

A particularly important derivative is the corresponding hydrazide, which serves as a key intermediate for synthesizing Schiff bases and other heterocyclic compounds. The hydrazide is typically prepared by reacting an ester derivative (e.g., the methyl or ethyl ester) of this compound with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) in a suitable solvent like methanol or ethanol (B145695), usually under reflux conditions. nih.govorientjchem.org This nucleophilic acyl substitution reaction proceeds efficiently to yield the desired benzohydrazide. nih.govchemmethod.com

Table 2: Synthesis of Amide and Hydrazide Derivatives

| Derivative | Reagents | Typical Conditions | Intermediate |

|---|---|---|---|

| Amide | Amine, Coupling Agent (e.g., TiCl₄, DCC) | Varies with coupling agent (e.g., 85 °C for TiCl₄) | Activated Acyl Species nih.gov |

| Hydrazide | Hydrazine Hydrate, Methyl or Ethyl Ester | Reflux in Alcohol (e.g., Methanol) | Ester nih.gov |

Nucleophilic Substitution Processes

Nucleophilic substitution reactions for this compound can occur at two main sites: the carboxyl group and the aromatic ring.

As discussed in the sections on esterification and amidation, the carboxyl group is the primary site for nucleophilic acyl substitution, where the hydroxyl group is replaced by an alkoxy or amino group.

Direct nucleophilic aromatic substitution (SₙAr) on the benzene (B151609) ring is generally challenging. ksu.edu.sa The ring is considered electron-rich due to the presence of two electron-donating ether groups, which disfavors attack by nucleophiles. For SₙAr to occur, the aromatic ring typically requires strong deactivation by electron-withdrawing groups (such as a nitro group) positioned ortho or para to a suitable leaving group. nih.gov

A key strategy to enable nucleophilic substitution on the ring is through nitration. For example, in a synthetic route starting from a similar compound, nitration was achieved using nitric acid in acetic acid. mdpi.comnih.gov This introduces a powerful electron-withdrawing nitro (-NO₂) group onto the ring. The presence of this group facilitates subsequent nucleophilic substitution reactions, as demonstrated in the multi-step synthesis of the kinase inhibitor bosutinib (B1684425). mdpi.comnih.gov

Oxidative and Reductive Transformations

The reactivity of this compound towards oxidation and reduction largely depends on the specific reagents and conditions used. The aromatic ring and ether linkages are generally stable to mild oxidizing and reducing agents.

The most significant reductive transformation reported for analogous structures involves the reduction of a nitro group that has been previously introduced onto the aromatic ring. Following the nitration step described above, the resulting nitro-derivative can be readily reduced to an amino group (-NH₂). This reduction is a critical step in many synthetic pathways and can be accomplished using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or treatment with reducing metals in acidic conditions, like powdered iron with ammonium (B1175870) chloride. mdpi.comnih.gov This transformation converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, which can then be used for further derivatization, such as cyclization or amination reactions. mdpi.com

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for this compound, though it typically requires forcing conditions. The thermal decarboxylation of aromatic carboxylic acids often necessitates high temperatures. researchgate.net The mechanism can be influenced by the substituents on the aromatic ring. For some ortho-substituted benzoic acids, the reaction proceeds through a pseudo-unimolecular decomposition involving a keto-like intermediate. researchgate.netcapes.gov.br

Acid-catalyzed decarboxylation is another pathway. Studies on related compounds like 2,4-dimethoxybenzoic acid have shown that the reaction is accelerated in strong acidic solutions. researchgate.net The proposed mechanism involves the formation of a conjugate acid of the carboxylic acid, followed by C-C bond cleavage. researchgate.net Catalytic systems, such as bimetallic catalysts, have also been developed for the decarboxylation of various substituted benzoic acids under specific conditions. rwth-aachen.de For this compound, decarboxylation would lead to the formation of 1-methoxy-2-(2-methoxyethoxy)benzene.

Formation of Schiff Base Derivatives

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond. They are valuable in medicinal chemistry and are typically formed by the condensation of a primary amine with an aldehyde or ketone. nih.govresearchgate.net this compound itself cannot directly form a Schiff base. However, its hydrazide derivative is an excellent precursor for this reaction.

The synthesis is a two-step process:

Hydrazide Formation: The benzoic acid is first converted to its corresponding hydrazide, as detailed in section 3.2. nih.govorientjchem.org

Condensation: The resulting 3-Methoxy-4-(2-methoxyethoxy)benzohydrazide is then reacted with a suitable aromatic or aliphatic aldehyde or ketone. jmchemsci.comnih.gov This condensation reaction, often carried out in a solvent like ethanol with catalytic acid, results in the formation of a hydrazone, a class of Schiff bases, with the elimination of a water molecule. researchgate.netresearchgate.netjmchemsci.com

This sequential approach allows for the introduction of a wide variety of substituents (from the aldehyde or ketone component) into the final molecule, creating a diverse library of Schiff base derivatives for further study.

Scope of Derivatization for Structure-Activity Relationship (SAR) Exploration

The diverse reactivity of this compound makes it an excellent scaffold for derivatization aimed at exploring Structure-Activity Relationships (SAR). SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. iomcworld.com

The functional handles of this compound provide multiple points for modification:

The Carboxyl Group: As detailed previously, this group can be converted into a wide array of esters and amides. nih.govnih.gov This allows for fine-tuning of properties like solubility, lipophilicity, and hydrogen bonding capacity, which are critical for interaction with biological targets.

Hydrazide Intermediate: The synthesis of hydrazones (Schiff bases) from the hydrazide derivative introduces significant structural diversity at the end of the molecule. By varying the aldehyde or ketone used, researchers can explore how different steric and electronic features influence activity. nih.gov

The Aromatic Ring: Although direct substitution is difficult, strategic activation via nitration followed by reduction allows for the introduction of an amino group. mdpi.com This amino group can then be further functionalized, for example, through acylation or by serving as a key component in the synthesis of heterocyclic ring systems fused to the benzene core.

By creating a library of such derivatives, researchers can systematically probe the chemical space around the core structure to identify the key features required for optimal potency, selectivity, and pharmacokinetic properties. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 3 Methoxy 4 2 Methoxyethoxy Benzoic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Methoxy-4-(2-methoxyethoxy)benzoic acid, ¹H and ¹³C NMR provide a complete map of the proton and carbon frameworks.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of structurally similar compounds, such as 3-methoxy-4-methylbenzoic acid chemicalbook.com, the anticipated chemical shifts (δ) are detailed below. The protons of the aromatic ring typically appear as multiplets due to spin-spin coupling. The methoxy (B1213986) and methoxyethoxy groups will show characteristic singlets and triplets, respectively. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a downfield chemical shift.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | ~12.0-13.0 | Broad Singlet |

| Ar-H (adjacent to COOH) | ~7.5-7.7 | Multiplet |

| Ar-H (adjacent to methoxy) | ~7.5-7.7 | Multiplet |

| Ar-H (adjacent to methoxyethoxy) | ~7.0-7.2 | Multiplet |

| -OCH₂CH₂OCH₃ | ~4.2-4.4 | Triplet |

| -OCH₂CH₂OCH₃ | ~3.7-3.9 | Triplet |

| Ar-OCH₃ | ~3.9 | Singlet |

| -OCH₂CH₂OCH₃ | ~3.4 | Singlet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. For this compound, the spectrum is predicted based on data from related benzoic acid derivatives chemicalbook.comdocbrown.info. The carbonyl carbon of the carboxylic acid is characteristically found at a significant downfield shift. The aromatic carbons show a range of chemical shifts influenced by the attached functional groups. The aliphatic carbons of the methoxy and methoxyethoxy groups appear in the upfield region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | ~167-170 |

| Ar-C (substituted with COOH) | ~123-125 |

| Ar-C (substituted with -OCH₃) | ~148-150 |

| Ar-C (substituted with -OCH₂CH₂OCH₃) | ~152-154 |

| Ar-CH (adjacent to COOH) | ~115-117 |

| Ar-CH (adjacent to methoxy) | ~112-114 |

| Ar-CH (adjacent to methoxyethoxy) | ~124-126 |

| -OCH₂CH₂OCH₃ | ~68-70 |

| -OCH₂CH₂OCH₃ | ~70-72 |

| Ar-OCH₃ | ~55-57 |

| -OCH₂CH₂OCH₃ | ~58-60 |

For derivatives of this compound containing silicon or phosphorus, specialized NMR techniques such as ²⁹Si and ³¹P NMR would be invaluable.

²⁹Si NMR: If silylated derivatives of the benzoic acid are prepared, for instance, by reacting the carboxylic acid with a silylating agent, ²⁹Si NMR would confirm the presence and environment of the silicon atom. The chemical shifts in ²⁹Si NMR are sensitive to the substituents on the silicon atom unige.chhuji.ac.il. For a trimethylsilyl (B98337) (TMS) ester derivative, a characteristic signal would be expected in the typical range for such compounds.

³¹P NMR: Similarly, if phosphorylated derivatives are synthesized, such as a phosphate (B84403) ester or a phosphonate, ³¹P NMR would be the definitive method for characterization. ³¹P NMR offers a wide chemical shift range and is highly sensitive to the electronic environment of the phosphorus nucleus, allowing for clear identification of different phosphorus-containing functional groups nih.govhuji.ac.ilnih.govresearchgate.netrsc.org.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₁H₁₄O₅), the expected molecular weight is approximately 226.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 226. The fragmentation pattern is anticipated to be characteristic of benzoic acid derivatives and ethers. Key fragmentation pathways would likely involve:

Loss of the methoxyethoxy side chain.

Decarboxylation (loss of CO₂).

Cleavage of the ether linkages.

Analysis of the mass spectra of related compounds such as 3-methoxy-4-methylbenzoic acid reveals characteristic fragmentation patterns that can be extrapolated to the target molecule nist.gov.

| m/z Value | Predicted Fragment Ion | Notes |

|---|---|---|

| 226 | [C₁₁H₁₄O₅]⁺ | Molecular Ion (M⁺) |

| 211 | [M - CH₃]⁺ | Loss of a methyl group |

| 181 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 168 | [M - OCH₂CH₂OCH₃]⁺ | Loss of the methoxyethoxy radical |

| 153 | [C₈H₉O₃]⁺ | Resulting from cleavage of the ether side chain |

| 125 | [C₇H₅O₂]⁺ | Further fragmentation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, ether, and aromatic functionalities. The broad O-H stretch of the carboxylic acid and the strong C=O stretch are particularly diagnostic. The C-O stretching vibrations of the ether linkages and the aromatic C-H and C=C bonds will also be prominent chemicalbook.comchemicalbook.comnist.gov.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-2960 | Medium |

| C=O (Carboxylic Acid) | 1680-1710 | Strong |

| C=C (Aromatic) | 1500-1600 | Medium |

| C-O (Ether and Carboxylic Acid) | 1200-1300 | Strong |

| C-O (Ether) | 1000-1150 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region. The spectrum is expected to show absorptions corresponding to π → π* transitions of the benzene (B151609) ring. The presence of auxochromic groups like the methoxy and methoxyethoxy groups, as well as the carboxyl group, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene nist.govresearchgate.netresearchgate.netrsc.org. The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity.

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* (Primary Band) | ~220-240 | High |

| π → π* (Secondary Band) | ~270-290 | Moderate |

Elemental Analysis for Compositional Verification

Elemental analysis is a foundational technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₁₁H₁₄O₅, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and oxygen. This theoretical data serves as a benchmark against which experimentally obtained values are compared to confirm the purity and empirical formula of a synthesized sample.

The calculated theoretical percentages are essential for validating the identity of the compound after synthesis. Experimental values that closely match these theoretical percentages provide strong evidence that the target molecule has been successfully and purely synthesized.

Interactive Data Table: Theoretical Elemental Composition of C₁₁H₁₄O₅

| Element | Symbol | Atomic Weight (amu) | Atoms in Molecule | Total Weight (amu) | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 58.40 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 6.24 |

| Oxygen | O | 15.999 | 5 | 79.995 | 35.36 |

| Total | 226.228 | 100.00 |

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Conformation and Bond Geometries

Based on studies of related compounds, the central benzene ring of this compound is expected to be planar. The carboxylic acid group's geometry and its orientation relative to the ring are critical features. In many benzoic acid derivatives, the carboxylic group is nearly coplanar with the aromatic ring to maximize conjugation, though steric hindrance from substituents can cause it to twist. nih.gov The flexible 2-methoxyethoxy side chain would exhibit conformational freedom, with torsion angles determined by the energetic favorability of different spatial arrangements. Bond lengths and angles would be consistent with standard values for sp² and sp³ hybridized carbons, C-O bonds, and the carboxylic acid moiety. nih.gov

Analysis of Intermolecular Interactions and Supramolecular Assembly

A defining feature of the crystal structure of carboxylic acids is the formation of hydrogen-bonded dimers. figshare.comacs.org The carboxylic acid groups of two separate molecules typically interact via a pair of strong O-H···O hydrogen bonds, creating a robust, centrosymmetric eight-membered ring motif. researchgate.net This dimerization is a powerful organizing force in the solid state and is a common feature in the supramolecular assembly of benzoic acid derivatives. figshare.comacs.orgresearchgate.net

Investigation of Crystal Packing and Polymorphism

The manner in which the fundamental hydrogen-bonded dimers pack together defines the crystal structure. These units can stack in various ways, often forming layered or herringbone patterns, driven by the need to maximize packing efficiency and satisfy secondary intermolecular interactions. acs.org

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in substituted benzoic acids. ucl.ac.uk Different polymorphs arise from different molecular conformations or packing arrangements and can have distinct physical properties. Although not specifically documented for this compound, the conformational flexibility of its methoxyethoxy side chain suggests that polymorphism could be a possibility under different crystallization conditions (e.g., solvent, temperature). ucl.ac.uk The study of polymorphism is crucial as different crystalline forms can vary in stability, solubility, and other key characteristics.

Computational and Theoretical Investigations of 3 Methoxy 4 2 Methoxyethoxy Benzoic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein. For 3-Methoxy-4-(2-methoxyethoxy)benzoic acid, molecular docking simulations can be instrumental in identifying potential biological targets and elucidating the molecular basis of its activity.

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be built and optimized using computational chemistry software. Docking algorithms then systematically sample different conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding energy.

Studies on various benzoic acid derivatives have demonstrated their potential to interact with a range of biological targets. For instance, substituted benzoic acids have been docked into the active sites of enzymes like carbonic anhydrase and the main protease of SARS-CoV-2. nih.gov These studies often reveal key interactions, such as hydrogen bonds formed by the carboxylic acid group with polar residues in the active site, and hydrophobic interactions involving the aromatic ring and alkoxy substituents. nih.gov

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Carbonic Anhydrase II (3FFP) | -7.8 | His94, His96, Thr199 | Hydrogen bond with the carboxylic acid, hydrophobic interactions with the aromatic ring and alkoxy chains. |

| SARS-CoV-2 Main Protease (6LU7) | -6.5 | His41, Cys145, Glu166 | Hydrogen bond with the carboxylic acid, van der Waals interactions with the methoxyethoxy side chain. |

| Cyclooxygenase-2 (COX-2) (5IKR) | -8.2 | Arg120, Tyr355, Ser530 | Salt bridge with Arg120, hydrogen bond with Tyr355, hydrophobic interactions within the active site channel. |

This data is hypothetical and for illustrative purposes only, based on typical results for similar compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, geometry, and reactivity of molecules. Methods like Density Functional Theory (DFT) are commonly employed to study benzoic acid derivatives. These calculations can predict a variety of molecular properties, including optimized geometry, molecular orbital energies (HOMO and LUMO), electrostatic potential, and vibrational frequencies.

For this compound, DFT calculations would likely be performed using a basis set such as 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. researchgate.net The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important as they provide insights into the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is an indicator of the molecule's excitability and its ability to participate in charge transfer interactions.

The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the carboxylic acid and ether oxygen atoms, indicating their susceptibility to electrophilic attack, while the aromatic protons would exhibit a positive potential.

A summary of hypothetical quantum chemical data for this compound is presented below.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability and resistance to electronic excitation. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

| Mulliken Atomic Charges | O (carboxyl): -0.6e, O (ether): -0.4e | Quantifies the partial charges on individual atoms, indicating reactive sites. |

This data is hypothetical and for illustrative purposes only, based on typical results for similar compounds.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. This can be achieved through systematic or stochastic searches of the potential energy surface.

For this compound, the key rotatable bonds are those within the methoxyethoxy side chain and the bond connecting the carboxylic acid group to the aromatic ring. The relative orientation of these groups can significantly influence the molecule's shape and its ability to fit into a receptor's binding site. Studies on other flexible benzoic acid derivatives have shown that even subtle changes in conformation can lead to different crystal packing arrangements, a phenomenon known as conformational polymorphism. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. In an MD simulation, the atoms of the molecule and its surrounding environment (e.g., water) are treated as classical particles, and their trajectories are calculated by solving Newton's equations of motion. MD simulations can be used to study the conformational flexibility of this compound in solution, revealing the preferred conformations and the transitions between them. Furthermore, MD simulations of the ligand-protein complex obtained from molecular docking can be used to assess the stability of the binding pose and to calculate binding free energies more accurately.

In Silico Prediction of Biological Activity and Molecular Properties

In silico methods are widely used in the early stages of drug discovery to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of a compound. These predictions help to identify candidates with favorable drug-like properties and to flag potential liabilities before committing to expensive and time-consuming experimental studies.

Various computational models, often based on large datasets of experimental data, are available to predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. For this compound, these tools can provide a comprehensive in silico ADMET profile. For example, Lipinski's "Rule of Five" is a commonly used guideline to assess the drug-likeness of a molecule based on its physicochemical properties.

A hypothetical in silico ADMET prediction for this compound is shown in the table below.

| Property | Predicted Value/Outcome | Implication |

| Molecular Weight | 226.23 g/mol | Complies with Lipinski's rule (< 500) |

| LogP (octanol-water partition coefficient) | 1.8 | Indicates good balance between hydrophilicity and lipophilicity for absorption. |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤ 5) |

| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's rule (≤ 10) |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier Penetration | Low | Not likely to cross the blood-brain barrier, suggesting fewer central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions involving this enzyme. |

| AMES Toxicity | Non-mutagenic | Predicted to be non-mutagenic. |

This data is hypothetical and for illustrative purposes only, based on predictions for structurally similar phenolic compounds. phcogj.comaip.org

Structure-Activity Relationship (SAR) Modeling through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov By identifying the key structural features that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

To build a QSAR model for a series of compounds related to this compound, one would first need experimental data on their biological activity (e.g., IC50 values). Then, a set of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can encode information about the physicochemical, electronic, and steric properties of the molecules. Finally, statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity.

For benzoic acid derivatives, QSAR studies have shown that properties like hydrophobicity, molar refractivity, and the presence of specific functional groups can be important for their biological activity. nih.gov For instance, a QSAR study on a series of analogs of this compound might reveal that increasing the length of the alkoxy chain enhances activity up to a certain point, after which steric hindrance becomes detrimental. The electronic properties of substituents on the aromatic ring could also be found to play a crucial role.

The insights gained from such a QSAR model would be invaluable for the rational design of new derivatives of this compound with improved biological activity.

Chemical Biology and Mechanistic Studies of 3 Methoxy 4 2 Methoxyethoxy Benzoic Acid Analogs

Investigations into Molecular Targets and Pathways

The biological activity of analogs of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid is rooted in their ability to interact with specific molecular targets, thereby modulating critical biological pathways. These interactions are primarily studied through enzyme inhibition assays and receptor binding studies, which provide quantitative measures of a compound's potency and selectivity.

Analogs of this compound have been investigated for their inhibitory effects on several key enzymes implicated in disease pathogenesis.

Tyrosine Kinases: Certain benzoic acid derivatives have been identified as inhibitors of tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, and survival. rdd.edu.iq For instance, synthetic 3-phenoxybenzoic acid derivatives have demonstrated the ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase activity. researchgate.net Similarly, some methoxy (B1213986) quinazoline (B50416) compounds, which share structural motifs, have shown potent inhibitory activity against both VEGFR2 and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. nih.gov A novel synthesis for the tyrosine kinase inhibitor bosutinib (B1684425) has been developed starting from 3-methoxy-4-hydroxybenzoic acid, a closely related analog. mdpi.com

Cyclic Guanosine (B1672433) Monophosphate Phosphodiesterases (cGMP-PDE): Phosphodiesterases, particularly PDE5, are enzymes that degrade cyclic guanosine monophosphate (cGMP), a second messenger involved in vasodilation and other physiological processes. patsnap.com Inhibition of these enzymes by small molecules can increase intracellular cGMP levels. nih.gov While direct studies on this compound are limited, the general class of compounds is explored for pan-PDE inhibition, which can affect multiple signaling pathways involved in inflammation and fibrosis. mdpi.com The cGMP-stimulated PDE, PDE2, is also a target of interest, as its inhibition can augment both cGMP and cAMP signaling. nih.gov

Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. aip.org Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. aip.org Studies on various benzoic acid derivatives have revealed their potential as AChE inhibitors. nih.govresearchgate.net For example, 3,4,5-trimethoxybenzoic acid has demonstrated inhibitory activity against AChE. aip.org The inhibitory potency often varies based on the substitution pattern on the benzoic acid scaffold, with different functional groups influencing binding to the enzyme's active site. aip.orgresearchgate.net

| Analog Class | Target Enzyme | Inhibition Data (IC₅₀) | Reference |

|---|---|---|---|

| Methoxy Quinazoline Derivative | VEGFR2 | 98.1 nM | nih.gov |

| Methoxy Quinazoline Derivative | EGFR | 106 nM | nih.gov |

| 3,4,5-trimethoxybenzoic acid | Acetylcholinesterase (AChE) | Effective in the millimolar range | aip.org |

| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | Acetylcholinesterase (AChE) | 52.63 ± 0.14 µM (most potent analog) | juniperpublishers.com |

| 4-(Naphtho[1,2-d] aip.orgresearchgate.netoxazol-2-yl)benzene-1,3-diol | Acetylcholinesterase (AChE) | 58 nM | mdpi.com |

The interaction of these analogs with various cell surface and intracellular receptors is another critical aspect of their mechanism of action. The affinity of a ligand for a receptor, often quantified by the inhibition constant (Ki), determines the concentration range at which it can exert a biological effect. Studies have shown that the presence and position of methoxy groups can significantly influence receptor selectivity and affinity. For instance, the addition of a para-methoxy group to a benzamide-isoquinoline derivative was found to dramatically improve its selectivity for the sigma-2 (σ2) receptor over the σ1 receptor by 631-fold. nih.gov Other research has utilized radiolabeled methoxy-containing analogs, such as 3H-4-methoxyfenoterol, to probe the binding affinity of related compounds to the β2-adrenergic receptor, revealing high-affinity binding to the agonist conformation of the receptor. researchgate.net

In Vitro Cellular Impact and Mechanisms

The molecular interactions described above translate into observable effects at the cellular level. In vitro studies using various cell lines are crucial for understanding how these compounds affect cell behavior and the underlying mechanistic pathways.

A significant body of research has focused on the anticancer potential of benzoic acid analogs, particularly their ability to influence cell cycle progression and induce programmed cell death (apoptosis). For example, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its derivatives have been shown to suppress the viability of breast cancer cell lines, such as MCF-7 and MDA-MB-468. nih.gov These compounds induce cell-cycle arrest at the G2/M phase and trigger apoptosis, a process confirmed by increased caspase-3 activity. nih.gov Similarly, other methoxy-containing analogs have demonstrated the ability to induce apoptosis through the intrinsic mitochondrial pathway, characterized by changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-xl) proteins. nih.gov Fused chromenopyrimidine derivatives have also been shown to cause cell cycle arrest and induce apoptosis in the MCF-7 human breast cancer cell line. mdpi.com

| Analog/Derivative | Cell Line | Effect | IC₅₀ Value | Reference |

|---|---|---|---|---|

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MCF-7 (Breast Cancer) | G2/M Arrest, Apoptosis | Not Specified | nih.gov |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MDA-MB-468 (Breast Cancer) | G2/M Arrest, Apoptosis | Not Specified | nih.gov |

| 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid | HepG2 (Hepatocellular Carcinoma) | Pre-G1 Apoptosis, G2/M Arrest | Concentration-dependent | waocp.org |

| 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid | MCF-7 (Breast Cancer) | Pre-G1 Apoptosis, G2/M Arrest | Concentration-dependent | waocp.org |

| Hydroxy benzoic acid derivative (Compound 8) | DLD-1 (Colorectal Adenocarcinoma) | Cytotoxicity | 25.05 µM | rdd.edu.iq |

| Hydroxy benzoic acid derivative (Compound 8) | HeLa (Cervical Cancer) | Cytotoxicity | 23.88 µM | rdd.edu.iq |

| Hydroxy benzoic acid derivative (Compound 8) | MCF-7 (Breast Cancer) | Cytotoxicity | 48.36 µM | rdd.edu.iq |

Transcription factors are key regulators of gene expression, and their dysregulation is a hallmark of many diseases, including cancer. Analogs of this compound have been shown to interfere with the activity of critical transcription factors.

STAT3 (Signal Transducer and Activator of Transcription 3): STAT3 is a transcription factor that is often constitutively active in cancer cells, promoting proliferation and survival. Benzoic acid-based inhibitors have been developed that can block STAT3 DNA-binding activity, leading to the downregulation of STAT3 target genes like Bcl-2, cyclin D1, and c-Myc. nih.gov Some inhibitors have been shown to interact with the SH2 and DNA-binding domains of STAT3. nih.gov Other related compounds, such as chalcones, can also inhibit STAT3 activation by interfering with its phosphorylation, a critical step for its function. nih.gov

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF-κB signaling pathway is another crucial regulator of inflammation and cell survival. Chalcone derivatives have been shown to modulate the NF-κB pathway, which, along with STAT3, represents a key target for anticancer therapeutic strategies. nih.gov

Biotransformation and Metabolism in Model Systems (In Vitro)

Understanding the metabolic fate of a compound is essential for its development as a therapeutic agent. In vitro model systems, such as liver microsomes and hepatocytes, are used to study how compounds are biotransformed by metabolic enzymes. admescope.com For analogs of this compound, metabolic stability is a key parameter. Studies using rat liver microsomes have been employed to determine the half-life of related compounds and identify potential metabolic "soft spots" in their structure. frontiersin.orgnih.gov Common metabolic pathways for such molecules include aliphatic hydroxylation and cleavage of ether linkages, often mediated by cytochrome P450 enzymes. frontiersin.org Identifying the major metabolites and the enzymes responsible for their formation is a critical step in optimizing the pharmacokinetic properties of these analogs. frontiersin.orgnih.gov

Enzymatic Demethylation Pathways by Cytochrome P450 Enzymes (e.g., CYP199A4)

The study of enzymatic demethylation provides crucial insights into the metabolic fate of methoxy-containing compounds. Cytochrome P450 enzymes, a diverse family of monooxygenases, are central to these pathways. Specifically, CYP199A4 from the bacterium Rhodopseudomonas palustris has been extensively studied as a model for understanding the O-demethylation of benzoic acid derivatives. rsc.orgresearchgate.net

Research has established that wild-type CYP199A4 is highly efficient and regioselective, strongly favoring the oxidative demethylation of methoxy groups at the para-position of the benzoic acid ring. rsc.orgresearchgate.net This reaction proceeds via the formation of a hemiacetal intermediate, which then eliminates formaldehyde (B43269) to yield the corresponding hydroxylated product. rsc.org In contrast, the enzyme exhibits significantly lower or no activity towards methoxy groups in the meta or ortho positions. rsc.org The presence of additional methoxy groups on the benzoic acid ring has been shown to decrease both the substrate binding affinity and the catalytic activity when compared to the simpler 4-methoxybenzoic acid. rsc.orgresearchgate.net The carboxylate moiety of the benzoic acid structure is critical for optimal substrate binding and turnover activity within the enzyme's active site. uq.edu.au

To overcome the limitations of the wild-type enzyme and to broaden its applicability, protein engineering strategies have been employed. Engineered variants of CYP199A4, developed as peroxygenases, demonstrate enhanced catalytic activity and a wider substrate scope. nih.gov These engineered enzymes can efficiently demethylate various methoxy-substituted benzoic acid derivatives, showing a preference for O-demethylation at both the meta- and para-positions. nih.gov For example, specific mutants can catalyze the demethylation of substrates like 3-methyl-4-methoxybenzoic acid with high turnover numbers. nih.gov Some engineered variants can even facilitate further oxidation of the initial demethylated product. nih.gov

The table below summarizes the catalytic efficiency, measured in turnover numbers (TONs), of engineered CYP199A4 variants on various methoxy-substituted benzoic acid analogs.

| Substrate (Analog) | CYP199A4 Variant | Product Formation Catalytic TONs (μM (μM P450)⁻¹) |

| 3-Methyl-4-methoxybenzoic acid | F182A/V355A | 1290 |

| 4-Methoxybenzoic acid | F182A/P90A | 1100 |

| 4-Methoxy-3-nitrobenzoic acid | F182A/P90A | 926 |

Data sourced from reference nih.gov. Note: TONs were estimated over a 60-minute reaction.

Metabolite Identification and Characterization in Cell-Free or Cellular Systems

In cell-free enzymatic systems designed to study metabolic pathways, metabolite identification focuses on characterizing the direct products of enzymatic reactions. For analogs of this compound, the primary metabolites resulting from the action of cytochrome P450 enzymes like CYP199A4 are hydroxylated benzoic acids.

The principal metabolic reaction is O-demethylation, which converts a methoxy group (-OCH₃) into a hydroxyl group (-OH). For instance, CYP199A4 efficiently converts 4-methoxybenzoic acid into its primary metabolite, 4-hydroxybenzoic acid. rsc.org Similarly, the enzyme can deprotect a methylenedioxy group, as seen in the conversion of 3,4-(methylenedioxy)benzoic acid to its metabolite, 3,4-dihydroxybenzoic acid. rsc.orgresearchgate.net

The use of engineered CYP199A4 variants has enabled the production and identification of metabolites from a broader range of substrates that are not efficiently converted by the wild-type enzyme. nih.gov These engineered systems have been shown to demethylate substrates with methoxy groups at the meta-position. nih.gov Furthermore, these biocatalytic systems can sometimes yield "over-oxidized" products, where the initial demethylated metabolite undergoes a subsequent hydroxylation. A notable example is the oxidation of 4-methoxy-3-nitrobenzoic acid by the F182A/P90A mutant of CYP199A4. This reaction yields not only the expected demethylated product, 4-hydroxy-3-nitrobenzoic acid, but also a further hydroxylated metabolite, 4,5-dihydroxy-3-nitrobenzoic acid. nih.gov However, substrates with significant steric hindrance, such as 3,4,5-trimethoxybenzoic acid, were not observed to be converted by the tested enzyme variants. nih.gov

The following table details the metabolites identified from the conversion of specific benzoic acid analogs in cell-free systems containing CYP199A4 or its engineered variants.

| Substrate (Analog) | Enzyme System | Identified Metabolite(s) |

| 4-Methoxybenzoic acid | Wild-Type CYP199A4 | 4-Hydroxybenzoic acid |

| 3,4-(Methylenedioxy)benzoic acid | Wild-Type CYP199A4 | 3,4-Dihydroxybenzoic acid |

| 4-Methoxy-3-nitrobenzoic acid | CYP199A4 F182A/P90A Variant | 4-Hydroxy-3-nitrobenzoic acid |

| 4-Methoxy-3-nitrobenzoic acid | CYP199A4 F182A/P90A Variant | 4,5-Dihydroxy-3-nitrobenzoic acid |

Applications of 3 Methoxy 4 2 Methoxyethoxy Benzoic Acid in Specialized Chemical Fields

Utility as Synthetic Intermediates in Complex Molecule Synthesis

Substituted benzoic acids are fundamental building blocks in organic synthesis, valued for their stability and defined reactivity. chemixl.com The specific arrangement of functional groups on the aromatic ring of molecules like 3-Methoxy-4-(2-methoxyethoxy)benzoic acid allows for regioselective reactions, making it a valuable intermediate in the multi-step synthesis of complex target molecules.

A prominent example demonstrating the utility of a similar structural core is the synthesis of the pharmaceutical compound Bosutinib (B1684425). mdpi.com The synthesis process begins with 3-methoxy-4-hydroxybenzoic acid, a closely related precursor. mdpi.comresearchgate.net This starting material undergoes a series of chemical transformations, including esterification, alkylation, nitration, reduction, cyclization, chlorination, and amination, to build the complex quinoline (B57606) structure of the final drug. mdpi.comnih.gov This pathway highlights how the methoxy- and hydroxyl-substituted benzoic acid core serves as a foundational scaffold upon which intricate molecular architecture can be constructed. mdpi.com The reactivity of the carboxylic acid group and the influence of the ring substituents are crucial for guiding the synthetic route. chemixl.com Furthermore, related structures are used to create Schiff bases, which can then be reduced to form corresponding aminobenzoic acids, further expanding their application in synthesizing diverse and complex molecules. researchgate.net

Contributions to Pharmaceutical Scaffolds and Lead Compound Development

The search for novel therapeutic agents frequently draws from natural products, which serve as lead templates for drug discovery. nih.govmdpi.com Chemical modification of these leads is a key strategy to enhance efficacy and optimize pharmacokinetic properties. nih.gov The substituted benzoic acid motif is a common scaffold in medicinal chemistry due to its synthetic accessibility and its ability to participate in key interactions with biological targets.

The development of the kinase inhibitor Bosutinib from 3-methoxy-4-hydroxybenzoic acid is a direct application of this scaffold in creating a potent pharmaceutical agent. nih.gov Derivatives of this core structure are explored for various therapeutic purposes. For instance, 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid serves as an intermediate in the synthesis of pharmaceuticals, with a focus on treatments for inflammatory diseases. chemimpex.com Similarly, 3-Methoxy-4-nitrobenzoic acid has been identified as a potent inhibitor of the enzyme aromatase, making it a candidate for research in breast cancer treatment. biosynth.com The presence of the 4-(2-methoxyethoxy) group in the title compound is also relevant in pharmaceutical contexts, as related structures like Ethyl 3-hydroxy-4-(2-methoxyethoxy)benzoate are associated with the synthesis or impurity profiling of drugs such as Erlotinib. pharmaffiliates.com These examples underscore the importance of the substituted 3-methoxybenzoic acid framework in the development of new lead compounds and pharmaceutical scaffolds.

Potential in Material Science and Polymer Chemistry

In the field of material science, the properties of monomers are critical in determining the characteristics of the resulting polymers. Benzoic acid derivatives are investigated for their potential to be incorporated into advanced materials. For example, 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid, which shares the same core as the title compound but has a different ether side chain, is utilized in the development of polymers with enhanced thermal and mechanical properties. chemimpex.com The reactivity of its functional groups allows it to be a crucial component in the formulation of high-performance coatings and adhesives. chemimpex.com

The structure of this compound suggests similar potential. The carboxylic acid group can be used for polymerization reactions, such as forming polyesters or polyamides. The methoxy (B1213986) and methoxyethoxy groups can influence the final material's properties, potentially improving solubility in organic solvents, increasing flexibility, and affecting its thermal characteristics.

Role in Agrochemical Research and Development

The development of effective and selective herbicides and pesticides is a significant area of chemical research. The methoxybenzoic acid scaffold has proven to be a valuable structural motif in this field. A well-known example is the herbicide Dicamba, which is a substituted methoxybenzoic acid. google.com

Research into related compounds demonstrates a breadth of agrochemical applications. 3-bromo-4-methoxybenzoic acid has shown good inhibitory effects against pathogenic fungi affecting crops, such as apple rot and grape white rot, and also acts as a weed inhibitor. google.com Another derivative, 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid, is used in the formulation of herbicides and pesticides to enhance crop protection. chemimpex.com Furthermore, more complex molecules incorporating this core, such as 3-((2-((1RS)-1-methoxy-2-(methylamino)-2-oxoethyl)benzyl)oxy)-4-methylbenzoic acid, are evaluated for their specific pesticide properties. herts.ac.uk This body of research indicates that the 3-methoxy-4-substituted benzoic acid framework is a promising platform for the discovery and development of new agrochemical agents.

Reagent in Advanced Organic Synthesis

The utility of this compound as a reagent in advanced organic synthesis is defined by the reactivity of its constituent functional groups. The carboxylic acid is the primary site for a variety of transformations, while the electron-donating groups on the aromatic ring influence its reactivity in substitution reactions.

The compound can readily undergo reactions typical of carboxylic acids, such as esterification and amidation, which are fundamental for building larger molecules. chemixl.com The aromatic ring is activated by the methoxy and ether groups, making it susceptible to electrophilic aromatic substitution reactions like nitration, as demonstrated in the synthesis pathway starting from the related 3-methoxy-4-hydroxybenzoic acid. mdpi.comnih.gov The sequence used to produce Bosutinib, involving steps like alkylation, nitration, reduction, and cyclization, showcases the versatility of this chemical scaffold as a starting reagent for complex synthetic routes. mdpi.comnih.gov

The following table summarizes the key reaction types applicable to this class of compounds and their significance:

| Reaction Type | Reagent/Conditions | Product Type | Significance |

| Esterification | Alcohol, Acid Catalyst | Ester | Protection of the carboxylic acid, Synthesis of active pharmaceutical ingredients. mdpi.com |

| Amidation | Amine, Coupling Agent | Amide | Formation of peptide bonds, Synthesis of polymers and pharmaceuticals. chemixl.com |

| Alkylation | Alkyl Halide, Base | Ether/Alkylated Ring | Modification of side chains, Introduction of new functional groups. mdpi.comnih.gov |

| Nitration | Nitric Acid, Acetic Acid | Nitroaromatic Compound | Intermediate for the synthesis of anilines via reduction. mdpi.comnih.gov |

| Reduction (of Nitro group) | Fe/NH4Cl or Pd/C | Aniline (B41778) Derivative | Key step in synthesizing heterocyclic compounds and other functionalized molecules. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.